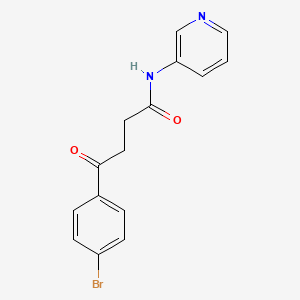![molecular formula C15H13ClN2O3S B5706955 2-[(4-chlorophenyl)thio]-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B5706955.png)
2-[(4-chlorophenyl)thio]-N-(4-methyl-3-nitrophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-chlorophenyl)thio]-N-(4-methyl-3-nitrophenyl)acetamide, also known as CMNA, is a synthetic compound that belongs to the class of thioamide derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry. CMNA is a potent inhibitor of the enzyme carbonic anhydrase, which plays a crucial role in various physiological processes.
Wirkmechanismus
The mechanism of action of 2-[(4-chlorophenyl)thio]-N-(4-methyl-3-nitrophenyl)acetamide involves the inhibition of the enzyme carbonic anhydrase. Carbonic anhydrase catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons. 2-[(4-chlorophenyl)thio]-N-(4-methyl-3-nitrophenyl)acetamide binds to the active site of carbonic anhydrase, preventing the enzyme from carrying out its catalytic function. This results in the reduction of bicarbonate and proton production, leading to a decrease in the activity of various physiological processes that depend on carbonic anhydrase.
Biochemical and Physiological Effects:
The inhibition of carbonic anhydrase by 2-[(4-chlorophenyl)thio]-N-(4-methyl-3-nitrophenyl)acetamide has been shown to have various biochemical and physiological effects. These include the reduction of intraocular pressure in the treatment of glaucoma, the suppression of seizures in the treatment of epilepsy, and the inhibition of tumor growth in the treatment of cancer. 2-[(4-chlorophenyl)thio]-N-(4-methyl-3-nitrophenyl)acetamide has also been shown to have anti-inflammatory and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-[(4-chlorophenyl)thio]-N-(4-methyl-3-nitrophenyl)acetamide has several advantages for lab experiments. It is a potent inhibitor of carbonic anhydrase, making it a useful tool for studying the role of this enzyme in various physiological processes. 2-[(4-chlorophenyl)thio]-N-(4-methyl-3-nitrophenyl)acetamide is also relatively easy to synthesize, with a yield of approximately 70%. However, 2-[(4-chlorophenyl)thio]-N-(4-methyl-3-nitrophenyl)acetamide has several limitations for lab experiments. It is a synthetic compound, which may limit its applicability to in vivo studies. Additionally, the inhibitory activity of 2-[(4-chlorophenyl)thio]-N-(4-methyl-3-nitrophenyl)acetamide is not specific to a particular isoform of carbonic anhydrase, which may limit its usefulness in studying the role of specific isoforms.
Zukünftige Richtungen
There are several future directions for the study of 2-[(4-chlorophenyl)thio]-N-(4-methyl-3-nitrophenyl)acetamide. One potential direction is the development of more specific inhibitors of carbonic anhydrase that target specific isoforms of the enzyme. Another potential direction is the investigation of the potential therapeutic applications of 2-[(4-chlorophenyl)thio]-N-(4-methyl-3-nitrophenyl)acetamide in the treatment of various diseases such as glaucoma, epilepsy, and cancer. Additionally, the study of the biochemical and physiological effects of 2-[(4-chlorophenyl)thio]-N-(4-methyl-3-nitrophenyl)acetamide may lead to the identification of new targets for drug development.
Synthesemethoden
The synthesis of 2-[(4-chlorophenyl)thio]-N-(4-methyl-3-nitrophenyl)acetamide involves the reaction of 4-chlorobenzenethiol with 4-methyl-3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with N,N-dimethylacetamide dimethyl acetal to yield 2-[(4-chlorophenyl)thio]-N-(4-methyl-3-nitrophenyl)acetamide. The overall yield of the synthesis process is approximately 70%.
Wissenschaftliche Forschungsanwendungen
2-[(4-chlorophenyl)thio]-N-(4-methyl-3-nitrophenyl)acetamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent inhibitory activity against the enzyme carbonic anhydrase, which is involved in various physiological processes such as acid-base balance, respiration, and bone resorption. Inhibition of carbonic anhydrase has been demonstrated to have therapeutic potential in the treatment of various diseases such as glaucoma, epilepsy, and cancer.
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-(4-methyl-3-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3S/c1-10-2-5-12(8-14(10)18(20)21)17-15(19)9-22-13-6-3-11(16)4-7-13/h2-8H,9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTETWBLTQKHYCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-chlorophenyl)sulfanyl]-N-(4-methyl-3-nitrophenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B5706872.png)

![1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde [3-hydroxyestra-1,3,5(10)-trien-17-ylidene]hydrazone](/img/structure/B5706886.png)
![3-({4-[(dimethylamino)sulfonyl]benzoyl}amino)benzoic acid](/img/structure/B5706891.png)
![4-chlorobenzaldehyde [5-(4-fluorophenyl)-4-(trifluoromethyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5706894.png)
![methyl 4-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5706914.png)


![2-(N-benzylethanimidoyl)-3-[(diphenylboryl)amino]-4,4,4-trifluoro-1-phenyl-2-buten-1-one](/img/structure/B5706942.png)

![phenyl 4-{[(phenylacetyl)oxy]methyl}benzoate](/img/structure/B5706949.png)

![N'-(3-hydroxy-4-methoxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5706962.png)
![N-[3-(trifluoromethyl)phenyl]-1H-benzimidazol-2-amine](/img/structure/B5706969.png)